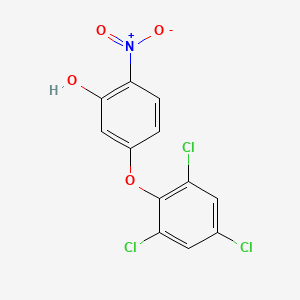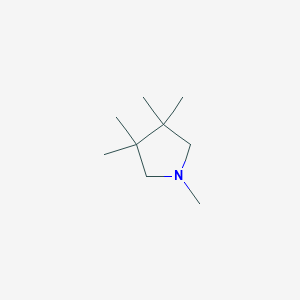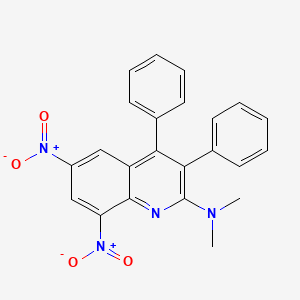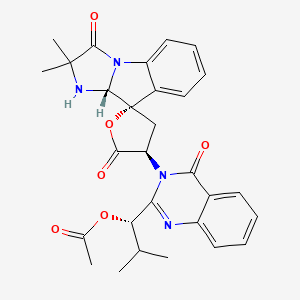
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one is an organic compound with a complex structure that includes a phenyl group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,2,5-trimethyl-1-phenylheptan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ketone with a suitable alkyl halide under basic conditions. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenyl ketone, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5S)-2,2,5-trimethyl-1-phenylheptan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-2,2,5-trimethyl-1-phenylheptan-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,5-trimethyl-1-phenylhexan-1-one: A structurally similar compound with one less carbon atom in the chain.
2,2,5-trimethyl-1-phenylheptane: A similar compound without the ketone group.
Uniqueness
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
61067-09-2 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
(5S)-2,2,5-trimethyl-1-phenylheptan-1-one |
InChI |
InChI=1S/C16H24O/c1-5-13(2)11-12-16(3,4)15(17)14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3/t13-/m0/s1 |
Clé InChI |
XAASQMJXNWDARU-ZDUSSCGKSA-N |
SMILES isomérique |
CC[C@H](C)CCC(C)(C)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCC(C)CCC(C)(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)





![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)




